molecular formula C17H20BrNO3S B1377954 N-(4-Brombenzyl)-N-tosyl-D-alaninol CAS No. 1420780-21-7

N-(4-Brombenzyl)-N-tosyl-D-alaninol

Katalognummer: B1377954
CAS-Nummer: 1420780-21-7
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: HYEXJIIGEVMPAZ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromobenzyl)-N-tosyl-D-alaninol is an organic compound that features a bromobenzyl group, a tosyl group, and an alaninol moiety

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the biological activities of compounds related to N-(4-Bromobenzyl)-N-tosyl-D-alaninol, particularly focusing on their antimicrobial properties . For instance, a study demonstrated that derivatives with a bromine atom exhibited enhanced antimicrobial effects, suggesting that the introduction of halogen substituents can improve the efficacy of antimicrobial agents .

Case Study: Antioxidant and Antibiofilm Activities

A detailed evaluation of the antioxidant activity of synthesized compounds showed that certain derivatives exhibited significant DPPH scavenging activity, indicating potential for use as antioxidants in pharmaceutical formulations. The presence of the tosyl group was noted to enhance the solubility and stability of these compounds, making them suitable candidates for further development in antimicrobial therapies .

Synthetic Methodologies

The synthesis of N-(4-Bromobenzyl)-N-tosyl-D-alaninol involves several key steps that utilize Palladium-catalyzed cross-coupling reactions , which are essential for forming C–N bonds. These reactions allow for the efficient incorporation of various aryl groups into amino acids, enhancing their functional properties .

Table 1: Synthesis Pathways

StepReaction TypeReagentsYield (%)
1Friedel-Crafts acylation2-oxazolin-5-one + AlCl383
2CyclodehydrationEthyl chloroformate + 4-methylmorpholine90
3N-arylationAryl bromide + amine91

The methodologies employed not only improve yield but also allow for the development of complex structures that can be tailored for specific biological activities.

Therapeutic Applications

Research indicates that N-(4-Bromobenzyl)-N-tosyl-D-alaninol and its derivatives may serve as promising candidates for drug development. Their potential applications include:

  • Antimicrobial Agents : The structural modifications enhance their activity against resistant bacterial strains, making them suitable for developing new antibiotics .
  • Antitumor Agents : Certain derivatives have shown promise as antitumor agents through selective targeting pathways involved in cancer cell proliferation .
  • Drug Delivery Systems : The compound's ability to form stable complexes with other therapeutic agents suggests its utility in drug delivery applications, enhancing bioavailability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N-tosyl-D-alaninol typically involves multiple steps. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This is followed by the tosylation of D-alaninol to form N-tosyl-D-alaninol. Finally, these two intermediates are coupled to form the target compound .

Industrial Production Methods

Industrial production of N-(4-Bromobenzyl)-N-tosyl-D-alaninol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and tosylation reactions, which enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromobenzyl)-N-tosyl-D-alaninol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Bromobenzyl)-N-tosyl-D-alaninol is unique due to the presence of both a bromobenzyl group and a tosyl-protected alaninol moiety. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

N-(4-Bromobenzyl)-N-tosyl-D-alaninol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(4-Bromobenzyl)-N-tosyl-D-alaninol can be characterized by its unique structural features:

  • Bromobenzyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.
  • Tosyl Group : Acts as a leaving group in nucleophilic substitutions, potentially increasing reactivity.
  • D-Alaninol Backbone : Provides chirality and may influence biological interactions.

The biological activity of N-(4-Bromobenzyl)-N-tosyl-D-alaninol is primarily attributed to its ability to interact with various molecular targets. The bromobenzyl moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or disruption of cellular processes. The tosyl group can enhance the compound's reactivity in biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of the compound demonstrated significant antiproliferative activity against various cancer cell lines, including:

  • FaDu Cells : IC50 value of 1.73 μM, indicating potent cytotoxicity.
  • MCF-7 Cells : Induced G2/M phase cell cycle arrest and exhibited dose-dependent increases in apoptotic markers such as cleaved caspase-3 .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring significantly influenced the compound's potency:

Compound% Inhibition at 10 μMIC50 (μM)
7a83.521.73
7r74.7019.37
Erlotinib19.736.71

This table illustrates that structural variations can lead to substantial differences in biological efficacy, underscoring the importance of molecular design in drug development .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(4-Bromobenzyl)-N-tosyl-D-alaninol has shown promising anti-inflammatory effects. It selectively inhibits COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs . This selectivity is critical for therapeutic applications where inflammation is involved without affecting normal physiological processes.

Research Applications

The compound has been explored for various applications in scientific research:

  • Drug Discovery : As a lead compound for developing new anticancer agents.
  • Biochemical Studies : Investigating enzyme interactions and cellular pathways.

Eigenschaften

IUPAC Name

N-[(4-bromophenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-13-3-9-17(10-4-13)23(21,22)19(14(2)12-20)11-15-5-7-16(18)8-6-15/h3-10,14,20H,11-12H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXJIIGEVMPAZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Bromobenzyl)-N-tosyl-D-alaninol
Reactant of Route 2
Reactant of Route 2
N-(4-Bromobenzyl)-N-tosyl-D-alaninol
Reactant of Route 3
N-(4-Bromobenzyl)-N-tosyl-D-alaninol
Reactant of Route 4
Reactant of Route 4
N-(4-Bromobenzyl)-N-tosyl-D-alaninol
Reactant of Route 5
N-(4-Bromobenzyl)-N-tosyl-D-alaninol
Reactant of Route 6
N-(4-Bromobenzyl)-N-tosyl-D-alaninol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.